molecular formula C7H11ClN2O2 B1525489 5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride CAS No. 1315366-76-7

5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride

Cat. No.: B1525489
CAS No.: 1315366-76-7
M. Wt: 190.63 g/mol
InChI Key: HVDWKKOIAGJTGL-UHFFFAOYSA-N
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Description

5-Ethyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride: is a chemical compound belonging to the pyrazole family, which are five-membered heterocyclic aromatic organic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride typically involves the cyclization of ethyl acetoacetate with hydrazine hydrate in the presence of a suitable catalyst. The reaction conditions include heating the mixture under reflux for several hours to ensure complete conversion.

Industrial Production Methods: . The process is optimized to achieve high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various derivatives, such as the corresponding carboxylic acid.

  • Reduction: Reduction reactions can be employed to convert the pyrazole ring into other functional groups.

  • Substitution: Substitution reactions at the pyrazole ring can introduce different substituents, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: 5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid.

  • Reduction: Various reduced derivatives of the pyrazole ring.

  • Substitution: A range of substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects. Industry: The compound finds applications in material science, such as in the development of new polymers and coatings.

Comparison with Similar Compounds

  • Pyrazole: The parent compound with no substituents.

  • 3,5-Dimethylpyrazole: A pyrazole derivative with two methyl groups.

  • 4-Methyl-5-ethylpyrazole: A pyrazole derivative with a methyl group at the 4-position and an ethyl group at the 5-position.

Uniqueness: 5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This compound's distinct structure allows it to participate in reactions and biological processes that are not possible with other pyrazole derivatives.

Biological Activity

5-Ethyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride is a compound with significant potential in medicinal chemistry, primarily due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

The molecular formula of this compound is C7_{7}H10_{10}N2_{2}O2_{2}·HCl, with a molecular weight of approximately 154.17 g/mol. The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its synthesis typically involves the cyclization of hydrazine derivatives with carbonyl compounds, such as ethyl acetoacetate, under acidic or basic conditions .

Synthesis Overview

StepReactantsConditionsYield
1Ethyl acetoacetate + HydrazineAcidic/BasicOptimized for high yield
2Cyclization ReactionVaries (temperature/solvent)Monitored via TLC

Biological Activities

This compound exhibits several biological activities:

1. Anti-inflammatory Properties
Research indicates that this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have demonstrated its effectiveness in reducing pro-inflammatory cytokines and mediating nitric oxide synthase pathways.

2. Analgesic Effects
The analgesic activity of this compound has been documented through various animal models, where it showed significant pain relief comparable to standard analgesics. The mechanism appears to involve modulation of pain pathways in the central nervous system.

3. Antitumor Activity
Preliminary studies suggest that derivatives of pyrazole compounds can exhibit selective activity against certain cancer cell lines. For instance, in MCF-7 breast cancer cells, treatment with pyrazole derivatives led to increased expression of p53 and activation of apoptotic pathways, indicating potential for cancer therapy .

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives, including this compound:

Case Study 1: Anti-inflammatory Activity
In a controlled study involving rat models, administration of this compound resulted in a significant decrease in paw edema compared to control groups. The study concluded that the compound effectively reduces inflammation through COX inhibition .

Case Study 2: Analgesic Activity
A study evaluated the analgesic effects using the hot plate test in mice. Results showed that doses of 10 mg/kg provided significant pain relief, suggesting its potential use as an analgesic agent .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound likely inhibits key enzymes involved in inflammatory processes, particularly COX enzymes.
  • Receptor Interaction: It may interact with various receptors in the central nervous system to modulate pain perception.

Properties

IUPAC Name

5-ethyl-1-methylpyrazole-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-3-6-5(7(10)11)4-8-9(6)2;/h4H,3H2,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDWKKOIAGJTGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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